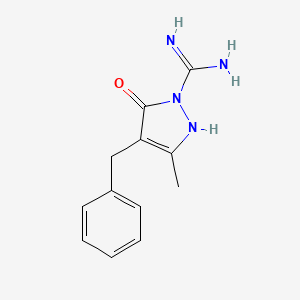
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid
Vue d'ensemble
Description
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid is an organic compound that features a dimethylamino group and a fluorophenyl group attached to an acetic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: A condensation reaction between 4-fluorobenzaldehyde and dimethylamine forms an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Carboxylation: The amine is carboxylated to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while reduction may produce a more saturated compound.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid may have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Lacks the fluorine atom, which may affect its biological activity.
2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
2-(Dimethylamino)-2-(4-methylphenyl)acetic acid: Has a methyl group instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid can significantly impact its chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.
Propriétés
IUPAC Name |
2-(dimethylamino)-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYTTSVBAFXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)
![1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3038513.png)
![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)

![2-[(E)-2-anilinoethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038522.png)


![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
